

Mass spectrometry of ethyl cyclopropanecarboxylate

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Compound of Interest

Compound Name: Ethyl cyclopropanecarboxylate

Cat. No.: B132449

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Compound Profile: Ethyl Cyclopropanecarboxylate

Ethyl cyclopropanecarboxylate is an ester with the chemical formula $C_6H_{10}O_2$.^{[1][2]} Its structure consists of a cyclopropane ring attached to a carboxyl group, which is esterified with ethanol.

Key Molecular Properties:

- Molecular Formula: $C_6H_{10}O_2$ ^{[1][2]}
- Molecular Weight: 114.14 g/mol ^{[1][2][3][4][5]}
- CAS Registry Number: 4606-07-9^{[1][2][3]}
- Synonyms: Cyclopropanecarboxylic acid ethyl ester, Ethyl cyclopropylcarboxylate^{[1][2][3][5]}

Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a widely used "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV).^[6] This process not only creates a molecular ion ($[M]^+\bullet$) but also induces significant fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information.^{[6][7]}

Mass Spectrum of Ethyl Cyclopropanecarboxylate

The electron ionization mass spectrum of **ethyl cyclopropanecarboxylate** exhibits several characteristic peaks. The molecular ion peak ($[M]^{+\bullet}$) is observed at a mass-to-charge ratio (m/z) of 114, confirming the compound's molecular weight.^[8] However, due to the molecule's stability, this peak has a relatively low abundance. The most intense peak, known as the base peak, appears at m/z 69.^[8]

Quantitative Data Presentation

The quantitative data from the electron ionization mass spectrum of **ethyl cyclopropanecarboxylate** is summarized below. The base peak (m/z 69) is assigned a relative intensity of 100%, and all other peaks are scaled relative to it.

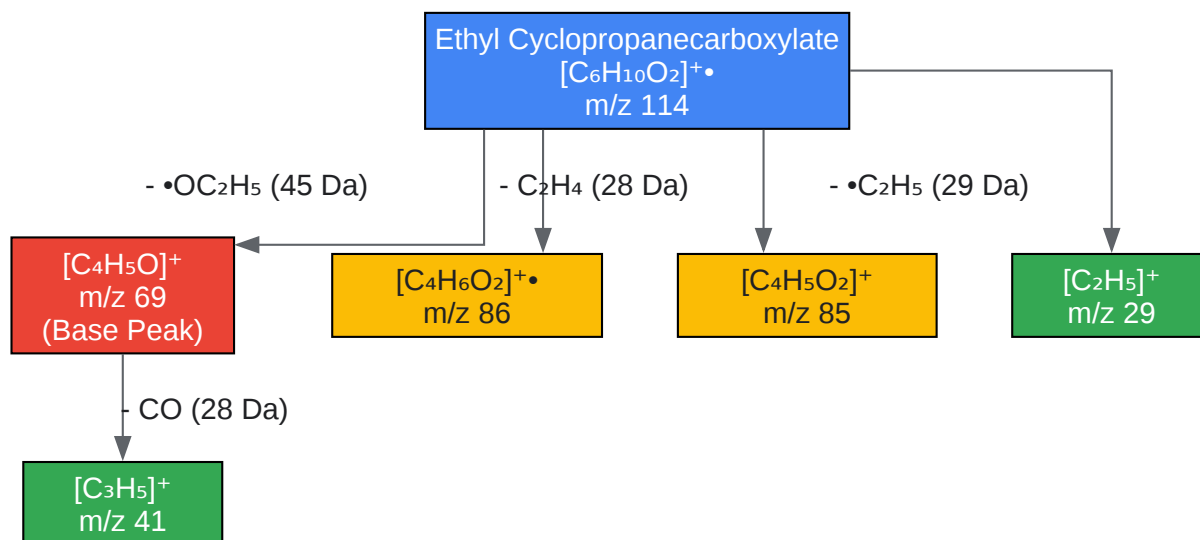
m/z	Relative Intensity (%)	Proposed Ion Fragment
114	3.3	$[C_6H_{10}O_2]^{+\bullet}$ (Molecular Ion)
87	12.3	$[M - C_2H_3]^+$
86	23.2	$[M - C_2H_4]^{+\bullet}$
85	6.6	$[M - C_2H_5]^+$
69	100.0	$[C_4H_5O]^+$ (Base Peak)
41	33.9	$[C_3H_5]^+$
29	24.0	$[C_2H_5]^+$

Table 1: Prominent ions in the EI mass spectrum of ethyl cyclopropanecarboxylate. Data sourced from ChemicalBook.

^[8]

Fragmentation Pathways

The fragmentation of the **ethyl cyclopropanecarboxylate** molecular ion (m/z 114) follows predictable pathways for esters and cyclic compounds.



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Caption: Primary fragmentation pathways for **ethyl cyclopropanecarboxylate**.

Key Fragmentation Mechanisms:

- Formation of the Base Peak (m/z 69): The most favorable fragmentation is the alpha-cleavage of the ethoxy radical (•OC₂H₅), resulting in the highly stable cyclopropylacylium ion at m/z 69. This is a characteristic fragmentation for esters.[9]
- Formation of m/z 86: This ion is likely formed through a McLafferty-type rearrangement, involving the elimination of a neutral ethylene molecule (C₂H₄) from the ethyl group.
- Formation of m/z 41: The cyclopropylacylium ion (m/z 69) can lose a neutral carbon monoxide (CO) molecule to produce the cyclopropyl cation ([C₃H₅]⁺) at m/z 41.[10]
- Formation of m/z 85: This fragment arises from the loss of an ethyl radical (•C₂H₅) from the molecular ion.
- Formation of m/z 29: The peak at m/z 29 corresponds to the ethyl cation ([C₂H₅]⁺), formed by cleavage of the bond between the carbonyl carbon and the oxygen of the ethoxy group.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like **ethyl cyclopropanecarboxylate**.^{[11][12]} The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for ionization and detection.



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Caption: Standard experimental workflow for GC-MS analysis.

Sample Preparation

- Objective: To prepare a solution of **ethyl cyclopropanecarboxylate** suitable for GC-MS injection.
- Method:
 - Accurately weigh approximately 10 mg of **ethyl cyclopropanecarboxylate**.
 - Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask.
 - Vortex the solution until the sample is fully dissolved.
 - Transfer a portion of the solution to a 2 mL autosampler vial for analysis.

Instrumentation and Conditions

The following table outlines typical parameters for a GC-MS system.

Parameter	Setting
Gas Chromatograph (GC)	
Injection Volume	1 µL
Injector Temperature	250 °C
Injection Mode	Split (e.g., 50:1 ratio)
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Column	30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven Program	Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min
Mass Spectrometer (MS)	
Ionization Mode	Electron Ionization (EI)[6]
Ion Source Temperature	230 °C[8]
Electron Energy	70 eV[6]
Mass Range	m/z 25-350
Scan Rate	2 scans/sec

Table 2: Typical GC-MS experimental parameters.

Data Analysis

- **Chromatogram Review:** Examine the total ion chromatogram (TIC) to identify the retention time of the peak corresponding to **ethyl cyclopropanecarboxylate**.
- **Mass Spectrum Extraction:** Extract the mass spectrum from the apex of the target chromatographic peak.

- Spectral Interpretation: Analyze the fragmentation pattern to confirm the identity of the compound by comparing it to a reference library (e.g., NIST) and known fragmentation rules. [1] The molecular ion, base peak, and other key fragments should be identified.

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